molecular formula C16H13FN2O5 B4298845 3-{[(2-fluorophenyl)carbonyl]amino}-3-(3-nitrophenyl)propanoic acid CAS No. 5811-18-7

3-{[(2-fluorophenyl)carbonyl]amino}-3-(3-nitrophenyl)propanoic acid

Cat. No.: B4298845
CAS No.: 5811-18-7
M. Wt: 332.28 g/mol
InChI Key: VBEXHHPJLOOALZ-UHFFFAOYSA-N
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Description

3-{[(2-Fluorophenyl)carbonyl]amino}-3-(3-nitrophenyl)propanoic acid (CAS: 5811-18-7) is a synthetic organic compound characterized by a propanoic acid backbone substituted at the β-carbon with a 3-nitrophenyl group and a 2-fluorobenzoylamino moiety . Its molecular formula is C₁₆H₁₂FN₂O₅, with a molecular weight of 331.28 g/mol (calculated). The compound integrates both electron-withdrawing (nitro, fluorine) and aromatic groups, which may influence its physicochemical properties, such as solubility, stability, and biological interactions.

Properties

IUPAC Name

3-[(2-fluorobenzoyl)amino]-3-(3-nitrophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O5/c17-13-7-2-1-6-12(13)16(22)18-14(9-15(20)21)10-4-3-5-11(8-10)19(23)24/h1-8,14H,9H2,(H,18,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBEXHHPJLOOALZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(CC(=O)O)C2=CC(=CC=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70409309
Record name ST069190
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70409309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5811-18-7
Record name ST069190
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70409309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-fluorophenyl)carbonyl]amino}-3-(3-nitrophenyl)propanoic acid typically involves multi-step organic reactions. One common method includes the acylation of an amino acid derivative with 2-fluorobenzoyl chloride, followed by nitration to introduce the nitro group. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Fluorobenzoyl)amino]-3-(3-nitrophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the fluorine atom can result in various substituted benzoyl derivatives.

Scientific Research Applications

3-[(2-Fluorobenzoyl)amino]-3-(3-nitrophenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological molecules and pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[(2-fluorophenyl)carbonyl]amino}-3-(3-nitrophenyl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

3-Amino-3-(2-nitrophenyl)propionic Acid (CAS 5678-48-8)
  • Molecular Formula : C₉H₁₀N₂O₄
  • Molecular Weight : 210.19 g/mol
  • Key Differences: The nitro group is at the 2-position on the phenyl ring, compared to 3-nitrophenyl in the target compound. Lacks the 2-fluorobenzoyl group, resulting in a simpler structure with a free amino group.
  • Applications: Used as a biochemical reagent, highlighting its role in amino acid research .
(3S)-3-{[(tert-Butoxy)carbonyl]amino}-3-(3-nitrophenyl)propanoic Acid
  • Molecular Formula : C₁₅H₁₉N₂O₆ (estimated)
  • Molecular Weight : 421.47 g/mol
  • Key Differences :
    • Features a tert-butoxycarbonyl (Boc) protecting group instead of 2-fluorobenzoyl.
    • Retains the 3-nitrophenyl substituent, making it useful in peptide synthesis for controlled deprotection .
(3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-nitrophenyl)propanoic Acid (CAS 507472-26-6)
  • Molecular Formula : C₂₄H₂₀N₂O₆
  • Molecular Weight : 432.43 g/mol
  • Key Differences :
    • Uses a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group.
    • Nitro group at the 4-position on the phenyl ring, altering electronic and steric properties compared to the 3-nitro isomer .

Impact of Aromatic and Heterocyclic Modifications

3-[5-(3-Nitrophenyl)furan-2-yl]propanoic Acid (CAS 19575-11-2)
  • Molecular Formula: C₁₃H₁₁NO₅
  • Molecular Weight : 269.24 g/mol
  • Key Differences: Incorporates a furan ring substituted with 3-nitrophenyl, diverging from the propanoic acid backbone’s direct phenyl substitution. Demonstrates how heterocyclic systems can modulate bioactivity and solubility .
3-Amino-3-(5-(2-(Trifluoromethyl)phenyl)furan-2-yl)propanoic Acid (CAS 773125-91-0)
  • Molecular Formula: C₁₄H₁₂F₃NO₃
  • Molecular Weight : 299.25 g/mol
  • Key Differences :
    • Replaces nitro with a trifluoromethyl group on the phenyl ring, enhancing lipophilicity and metabolic stability.
    • Highlights the role of fluorine in improving membrane permeability .

Functional Group and Stereochemical Comparisons

(S)-2-Amino-3-(3-Nitrophenyl)propanoic Acid (CAS 19883-74-0)
  • Molecular Formula : C₉H₁₀N₂O₄
  • Molecular Weight : 210.19 g/mol
  • Key Differences: A free amino group at the α-position instead of the β-carbon. The S-configuration emphasizes stereochemical influences on biological activity, such as enzyme binding .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications/Notes References
3-{[(2-Fluorophenyl)carbonyl]amino}-3-(3-nitrophenyl)propanoic acid C₁₆H₁₂FN₂O₅ 331.28 2-Fluorobenzoyl and 3-nitrophenyl substituents Potential medicinal chemistry applications
3-Amino-3-(2-nitrophenyl)propionic acid C₉H₁₀N₂O₄ 210.19 Free amino group, nitro at 2-position Biochemical reagents
(3S)-3-{[(tert-Butoxy)carbonyl]amino}-3-(3-nitrophenyl)propanoic acid C₁₅H₁₉N₂O₆ 421.47 Boc-protected amino group Peptide synthesis
(3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-nitrophenyl)propanoic acid C₂₄H₂₀N₂O₆ 432.43 Fmoc-protected, nitro at 4-position Solid-phase synthesis
3-[5-(3-Nitrophenyl)furan-2-yl]propanoic acid C₁₃H₁₁NO₅ 269.24 Furan ring with 3-nitrophenyl Heterocyclic drug design
3-Amino-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanoic acid C₁₄H₁₂F₃NO₃ 299.25 Trifluoromethyl substituent, furan ring Lipophilicity enhancement

Biological Activity

3-{[(2-fluorophenyl)carbonyl]amino}-3-(3-nitrophenyl)propanoic acid, also known as ST069190, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H13FN2O5
  • Molecular Weight : 332.28 g/mol
  • CAS Number : 5811-18-7
  • Chemical Structure : The compound features a fluorobenzoyl group and a nitrophenyl group attached to a propanoic acid backbone, which contributes to its biological activity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic pathways.

In Vitro Studies

  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on several enzymes:
    • Monoamine Oxidase B (MAO-B) : Exhibited competitive inhibition with an IC50 value of approximately 0.51 μM, indicating strong potential as a neuroprotective agent by preventing the breakdown of neurotransmitters .
    • Acetylcholinesterase (AChE) : Demonstrated moderate inhibitory activity, which may contribute to cognitive enhancement effects .
  • Cell Viability : Toxicity assays performed on Vero cells indicated that the compound was non-toxic at concentrations up to 100 μg/mL, suggesting a favorable safety profile for further development .

In Vivo Studies

In vivo evaluations have focused on the compound's effects on uterine contractions induced by prostaglandin E2 (PGE2) in pregnant rats. The results indicated that the compound effectively reduced PGE2-induced contractions, showcasing its potential as a therapeutic agent for managing labor-related complications .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the fluorobenzoyl and nitrophenyl groups significantly impact the compound's biological activity. For instance:

  • Substitution patterns on the aromatic rings can enhance or diminish enzyme inhibition.
  • The presence of electron-withdrawing groups like fluorine increases the lipophilicity and bioavailability of the compound.

Case Studies

  • Neuroprotective Effects : A study demonstrated that compounds structurally related to this compound exhibited neuroprotective effects in models of oxidative stress, potentially through their ability to scavenge reactive oxygen species (ROS) .
  • Anti-inflammatory Properties : Another investigation highlighted the anti-inflammatory potential of similar compounds in models of inflammatory bowel disease, suggesting that this class of compounds may offer therapeutic benefits beyond neuroprotection .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{[(2-fluorophenyl)carbonyl]amino}-3-(3-nitrophenyl)propanoic acid
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3-{[(2-fluorophenyl)carbonyl]amino}-3-(3-nitrophenyl)propanoic acid

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